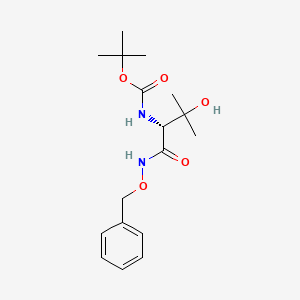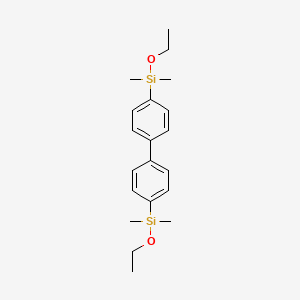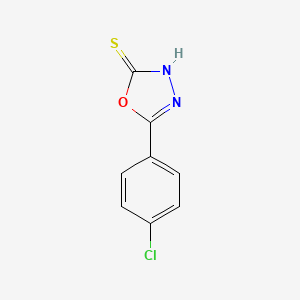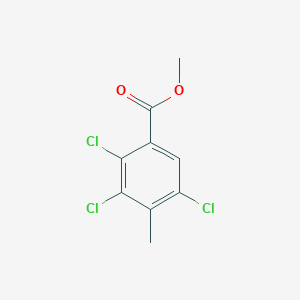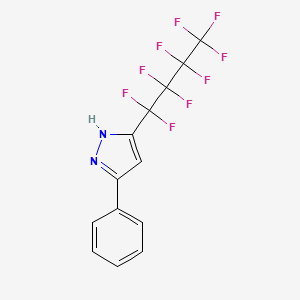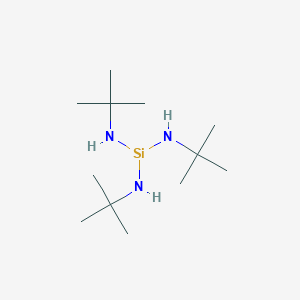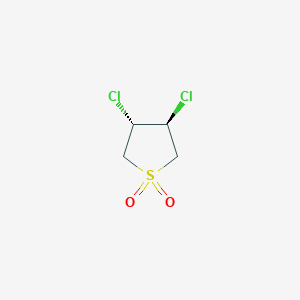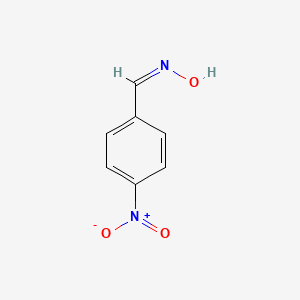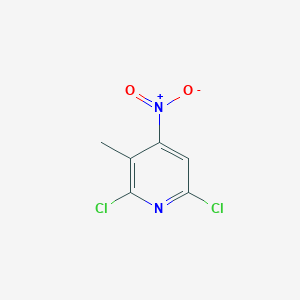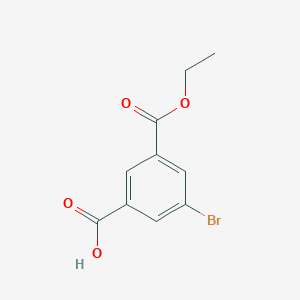![molecular formula C5H2Cl2N4 B6592482 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2089315-59-1](/img/structure/B6592482.png)
3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
説明
3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular formula C5H2Cl2N4 . It has an average mass of 189.002 Da and a monoisotopic mass of 187.965652 Da .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, one study reported the synthesis of a compound from 5-amino-1H-pyrazole-4-carboxamide and urea through two steps including cyclization and chlorination . The total yield of the two steps was 49.5% .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyrazolo[3,4-d]pyrimidines are known to be involved in various chemical reactions. For instance, they can undergo reactions to form new compounds with potential biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C5H2Cl2N4), average mass (189.002 Da), and monoisotopic mass (187.965652 Da) .科学的研究の応用
Nanosystem Approaches for Drug Delivery
3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, a compound with activity against cancer cell lines, has poor aqueous solubility. This issue hinders its development as a clinical drug. To improve solubility and pharmacokinetic properties, albumin nanoparticles and liposomes were developed and showed promising results in improving water solubility and drug delivery efficacy (Vignaroli et al., 2016).
Antibacterial Properties
Pyrazolo[3,4-d]pyrimidines derivatives demonstrate significant antibacterial properties. They have been effective against both gram-positive and gram-negative bacteria, suggesting potential as bacterial inhibitors (Beyzaei et al., 2017).
Adenosine Receptor Affinity
These compounds exhibit A1 adenosine receptor affinity. Specific analogues of 1-methylisoguanosine have been synthesized and tested, showing activity in adenosine receptor affinity assays (Harden, Quinn, & Scammells, 1991).
Chemical Synthesis
The nucleophilic substitution of certain 1H-pyrazolo[3,4-d]pyrimidines with methylamine has produced significant derivatives. These derivatives are of interest for their potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Anticancer Prodrug Development
Pyrazolo[3,4-d]pyrimidines have been used to develop prodrugs with enhanced aqueous solubility, pharmacokinetic, and therapeutic properties. This approach is particularly promising for antitumor activities, especially against glioblastoma (Vignaroli et al., 2017).
Antiamoebic Activity
Some pyrazolo[3,4-d]pyrimidine analogues exhibit significant antiamoebic activity. This indicates their potential for designing molecules with enhanced antiamoebic properties (Siddiqui, Salahuddin, & Azam, 2012).
Antimicrobial and Kinase Inhibitory Properties
These compounds have shown antimicrobial properties and potential as kinase inhibitors. Their application in preventing and treating bacterial infections in cancer patients is being explored (Greco et al., 2020).
Antiproliferative and Proapoptotic Activities
Several pyrazolo[3,4-d]pyrimidines derivatives have demonstrated potent antiproliferative and proapoptotic activities, particularly in inhibiting Src phosphorylation and impacting cancer cell growth (Carraro et al., 2006).
作用機序
Target of Action
The primary target of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The compound fits into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in the inhibition of CDK2, which in turn disrupts the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the inhibition of cell proliferation, making this compound a potential anti-cancer agent .
Pharmacokinetics
These properties can help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of this compound’s action is the significant inhibition of cell proliferation . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .
将来の方向性
Pyrazolo[3,4-d]pyrimidine derivatives, including 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, are being investigated for their potential as therapeutic agents, particularly in the field of cancer treatment . Future research will likely focus on optimizing these compounds to improve their selectivity, pharmacokinetic profiles, and in vivo efficacy .
生化学分析
Biochemical Properties
3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, primarily through its interactions with enzymes and proteins. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity. This inhibition leads to the disruption of cell cycle progression, making it a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has demonstrated significant antiproliferative activity against leukemia cell lines, including L1210, K562, and HL-60 . The compound induces apoptosis in these cells by disrupting cell signaling pathways and altering gene expression. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the enzyme’s activity, leading to cell cycle arrest. Furthermore, the compound has been shown to induce apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These findings suggest that the compound maintains its efficacy over time, making it a promising candidate for further development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound result in significant antiproliferative activity without causing severe toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. It tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus, where it affects gene expression and cell cycle regulation . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments.
特性
IUPAC Name |
3,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEIVRJYYLSTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NNC(=C21)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


